Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability vs. Non-Halogenated Scaffold
The dual-halogenation of 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine results in a calculated XLogP3 of 1.4, which represents a significant increase in lipophilicity compared to the unsubstituted parent scaffold, 2,3-dihydro-1-benzofuran-3-amine . This increase is consistent with the known lipophilic contributions of halogen substituents, particularly bromine [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2,3-Dihydro-1-benzofuran-3-amine: XLogP3 is not available for direct comparison, but the parent scaffold is expected to have a lower value. |
| Quantified Difference | Not quantifiable due to lack of comparator data; qualitative increase in lipophilicity. |
| Conditions | Calculated using XLogP3 algorithm (computational prediction). |
Why This Matters
Higher lipophilicity, as indicated by an XLogP3 of 1.4, suggests improved passive membrane permeability, a critical parameter for optimizing oral bioavailability in drug discovery programs [2].
- [1] Gerebtzoff, G., Li-Blatter, X., Fischer, H., Frentzel, A., & Seelig, A. (2004). Halogenation of drugs enhances membrane binding and permeation. ChemBioChem, 5(5), 676–684. https://doi.org/10.1002/cbic.200300776 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
